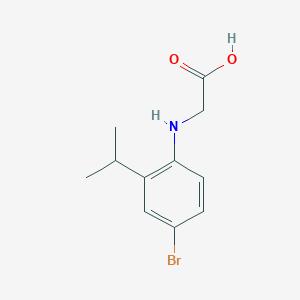

(4-Bromo-2-isopropylanilino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromo-2-isopropylanilino)acetic acid is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of acetic acid, where the hydrogen atom of the amino group is substituted by a 4-bromo-2-isopropylanilino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-isopropylanilino)acetic acid typically involves the following steps:

Nitration and Reduction: The starting material, 4-bromo-2-isopropylaniline, can be synthesized through the nitration of 4-bromo-2-isopropylbenzene followed by reduction.

Acylation: The 4-bromo-2-isopropylaniline is then acylated with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-2-isopropylanilino)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the bromo group to other functional groups.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Sodium dichromate in the presence of sulfuric acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Major Products

Oxidation: Carboxylic acids.

Reduction: Compounds with different functional groups replacing the bromo group.

Substitution: Various substituted anilinoacetic acids.

Aplicaciones Científicas De Investigación

(4-Bromo-2-isopropylanilino)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (4-Bromo-2-isopropylanilino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-isopropylbenzoic acid

- 4-Bromo-2-chloroanilinoacetic acid

- 4-Bromo-2-(5-isoxazolyl)phenoxyacetic acid

Uniqueness

(4-Bromo-2-isopropylanilino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo group and an isopropyl group on the aniline ring makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(4-Bromo-2-isopropylanilino)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound belongs to the class of substituted anilines. Its chemical structure can be represented as follows:

The synthesis typically involves the bromination of 2-isopropylaniline followed by acetic acid derivatization. Various methods have been reported for the synthesis of similar compounds, focusing on optimizing yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays measuring the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) revealed that this compound significantly reduces the production of inflammatory mediators such as prostaglandins.

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| This compound | 25.3 | 18.7 |

These results indicate a selective inhibition pattern, suggesting that this compound may be beneficial in treating inflammatory conditions.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted by Rbaa et al. evaluated several derivatives of anilines, including this compound, against clinical isolates of E. coli. The compound displayed superior activity compared to traditional antibiotics, highlighting its potential in overcoming antibiotic resistance .

- Case Study on Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling compared to control groups. This suggests its utility as an anti-inflammatory agent .

Propiedades

Número CAS |

618442-02-7 |

|---|---|

Fórmula molecular |

C11H14BrNO2 |

Peso molecular |

272.14 g/mol |

Nombre IUPAC |

2-(4-bromo-2-propan-2-ylanilino)acetic acid |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)9-5-8(12)3-4-10(9)13-6-11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15) |

Clave InChI |

CLLLMXROYIJRFO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C=CC(=C1)Br)NCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.